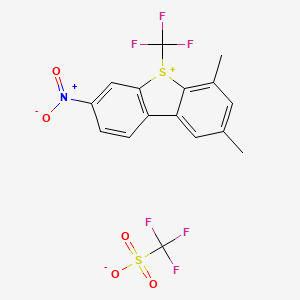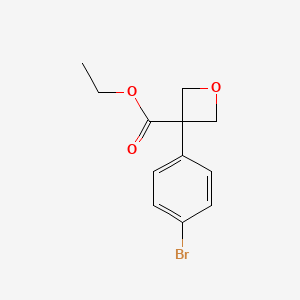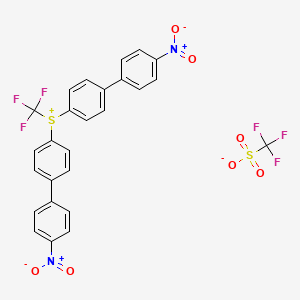
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl and nitrobiphenyl groups, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate typically involves a multi-step process. One common method includes the reaction of bis(4-nitrobiphenyl)sulfide with trifluoromethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, often using reagents such as sodium azide or potassium cyanide.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate involves its interaction with nucleophiles, leading to the formation of various products depending on the reaction conditions. The trifluoromethyl and nitrobiphenyl groups play a crucial role in stabilizing the intermediate species formed during these reactions.
Comparison with Similar Compounds
Compared to other sulfonium salts, S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and nitrobiphenyl groups. Similar compounds include:
- Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- Phenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Properties
IUPAC Name |
bis[4-(4-nitrophenyl)phenyl]-(trifluoromethyl)sulfanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F3N2O4S.CHF3O3S/c26-25(27,28)35(23-13-5-19(6-14-23)17-1-9-21(10-2-17)29(31)32)24-15-7-20(8-16-24)18-3-11-22(12-4-18)30(33)34;2-1(3,4)8(5,6)7/h1-16H;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRSTXGPLUYDB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[S+](C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
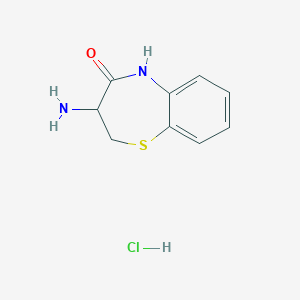
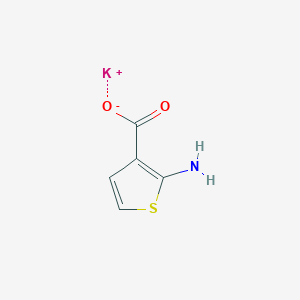
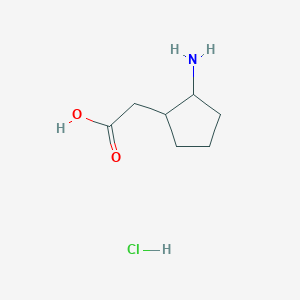
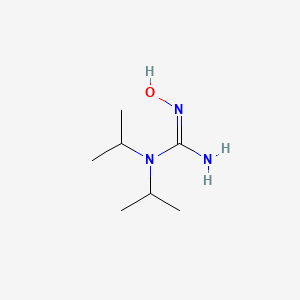
![1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B6354356.png)
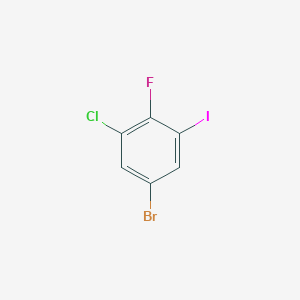
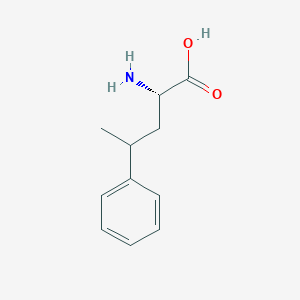
![6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B6354374.png)
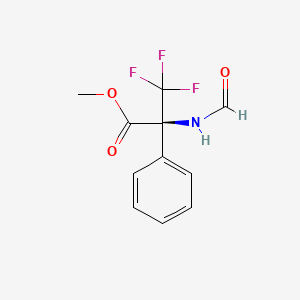
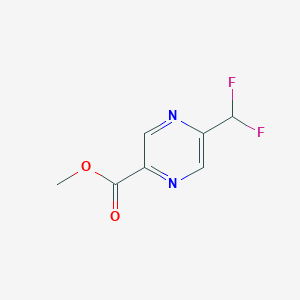
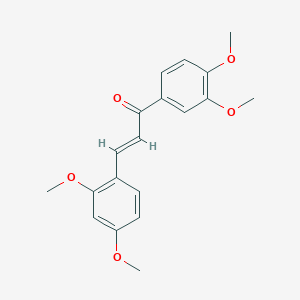
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
